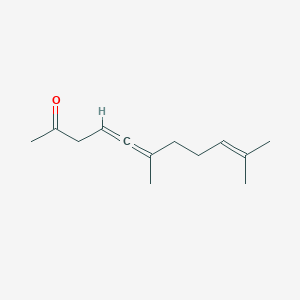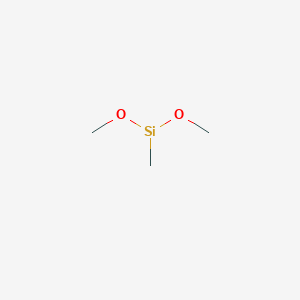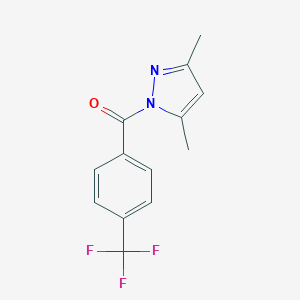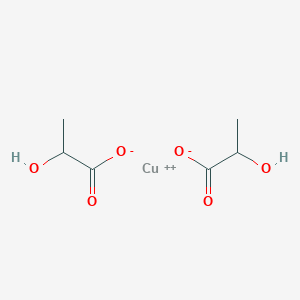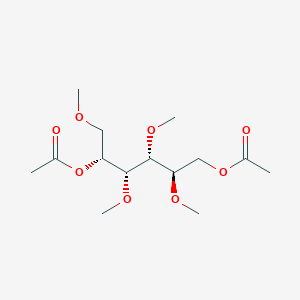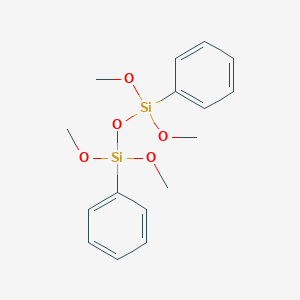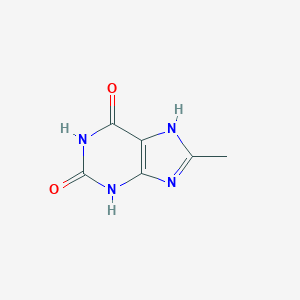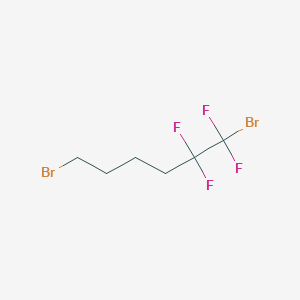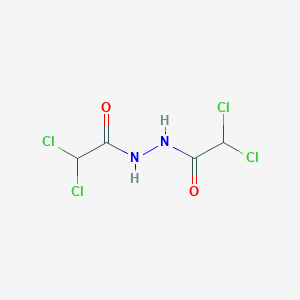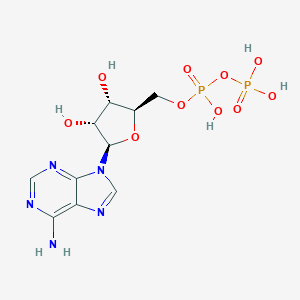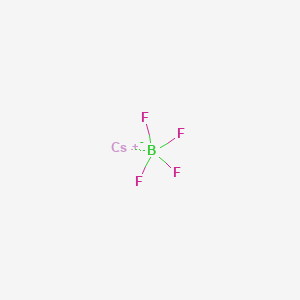![molecular formula C42H45N5O5 B100901 Adouetine Z amidosulfonate [French] CAS No. 19542-40-6](/img/structure/B100901.png)
Adouetine Z amidosulfonate [French]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adouetine Z amidosulfonate is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonate compound that is synthesized using a specific method and has been found to have significant biochemical and physiological effects. In
Applications De Recherche Scientifique
Antinociceptive Effects
- Analgesic Potential: Adouetine X has demonstrated significant analgesic effects in a mouse model of acute pain. It was found to produce antinociceptive effects without inducing undesirable side effects. Additionally, it showed a pronounced effect in a chronic neuropathic pain model in mice, suggesting its potential as an analgesic agent (Trevisan et al., 2009).
Isolation and Characterization
- Isolation from Plants: Adouetine-Y′, a compound related to Adouetine Z, has been isolated from Melochia corchorifolia. This isolation helps in understanding the chemical composition and potential applications of compounds from this plant (Bhakuni et al., 1986).
- Antibacterial Properties: Another study isolated the cyclopeptide alkaloid adouetine-Y' from Condalia buxifolia. This compound, along with others, was evaluated for its antibacterial activities, demonstrating the potential of adouetine compounds in antibacterial applications (Morel et al., 2002).
Chemical Properties and Composition
- Chemical Composition Analysis: Research on Melochia pyramidata L. revealed that Adouetine Z is not a single compound as initially assumed, but a mixture of cis/trans isomers. This finding is crucial for understanding the chemical nature and potential reactivity of Adouetine Z (Medina & Spiteller, 1981).
Applications in Synthesis and Modification
- Synthetic Applications: Amidosulfonic acid, a compound related to Adouetine Z amidosulfonate, has been used in various synthetic applications. For example, it catalyzed direct condensations of o-phenylenediamines with α-diketones at room temperature, highlighting its utility in chemical synthesis (Li et al., 2008).
Propriétés
Numéro CAS |
19542-40-6 |
|---|---|
Nom du produit |
Adouetine Z amidosulfonate [French] |
Formule moléculaire |
C42H45N5O5 |
Poids moléculaire |
699.8 g/mol |
Nom IUPAC |
(2S)-1-[(3R,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H45N5O5/c1-46(2)36(28-31-15-8-4-9-16-31)41(50)45-40(49)35-19-12-26-47(35)37-38(32-17-10-5-11-18-32)52-33-22-20-29(21-23-33)24-25-43-39(48)34(44-42(37)51)27-30-13-6-3-7-14-30/h3-11,13-18,20-25,34-38H,12,19,26-28H2,1-2H3,(H,43,48)(H,44,51)(H,45,49,50)/b25-24-/t34-,35-,36-,37-,38+/m0/s1 |
Clé InChI |
WQGSMNQYDWWZGF-RLLMKXODSA-N |
SMILES isomérique |
CN(C)[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@H](OC4=CC=C(C=C4)/C=C\NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(OC4=CC=C(C=C4)C=CNC(=O)C(NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CN(C)C(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(OC4=CC=C(C=C4)C=CNC(=O)C(NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
Synonymes |
L-Prolinamide, N,N-dimethyl-L-phenylalanyl-N-(5,8-dioxo-3-phenyl-7-(ph enylmethyl)-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-10,12,14,15-tetraen -4-yl)-, (3R-(3R*,4S*,7S*))-, sulfamate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



